2-((4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)methyl)-4-(furan-2-yl)thiazole

Description

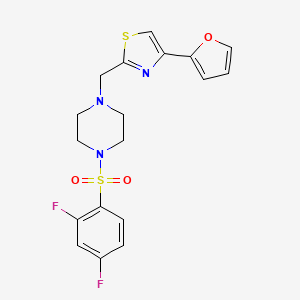

The compound 2-((4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)methyl)-4-(furan-2-yl)thiazole features a thiazole core substituted at position 4 with a furan-2-yl group and at position 2 with a methyl-linked piperazine moiety. The piperazine ring is further modified by a 2,4-difluorophenylsulfonyl group.

Properties

IUPAC Name |

2-[[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]methyl]-4-(furan-2-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2N3O3S2/c19-13-3-4-17(14(20)10-13)28(24,25)23-7-5-22(6-8-23)11-18-21-15(12-27-18)16-2-1-9-26-16/h1-4,9-10,12H,5-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYROMQWLXAGBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)S(=O)(=O)C4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)methyl)-4-(furan-2-yl)thiazole is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer, antimicrobial, and other pharmacological effects, supported by data from various research studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Molecular Weight: 380.4 g/mol

Purity: Typically around 95% .

Anticancer Activity

Recent studies have indicated that compounds with similar thiazole and piperazine scaffolds exhibit significant anticancer properties. For instance, derivatives of thiazole have been shown to inhibit cell proliferation in various cancer cell lines.

- Cell Line Studies :

- Compounds structurally related to thiazoles have demonstrated IC50 values in the low micromolar range against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines. For example, one study reported IC50 values as low as 0.15 μM for certain derivatives .

- The mechanism of action often involves the inhibition of tubulin polymerization, which is critical for mitosis. Compounds that disrupt this process can lead to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial potential of sulfonamide-containing compounds has been extensively documented. The presence of the piperazine moiety enhances the interaction with bacterial targets.

- In Vitro Studies :

- Antibacterial assays have shown that related piperazine derivatives exhibit activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often fall below 100 μg/mL .

- In particular, compounds with a sulfonamide group have been reported to display synergistic effects when combined with other antibiotics .

Other Pharmacological Effects

- Anti-inflammatory Activity : Some thiazole derivatives have shown promise in reducing inflammation markers in vitro and in vivo models.

- Neuroprotective Effects : Preliminary studies suggest that certain derivatives may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .

Case Study 1: Anticancer Efficacy in A549 Cells

A study investigating the efficacy of various thiazole derivatives on A549 cells found that a specific compound exhibited an IC50 value of 0.21 μM, significantly inhibiting cell growth compared to controls. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Screening

In a comparative study of piperazine derivatives, one compound demonstrated an MIC of 32 μg/mL against Staphylococcus aureus, showcasing its potential as an effective antimicrobial agent .

Data Summary Table

Comparison with Similar Compounds

Structural Analogues with Halogen-Substituted Aryl Groups

Compounds 4 and 5 () are isostructural thiazole derivatives differing in halogen substituents (Cl in 4 vs. F in 5 ). Both share a 4-(4-aryl)-thiazole scaffold and a triazolylpyrazoline side chain. Key comparisons include:

- Crystal Packing: Despite identical triclinic symmetry ($P\bar{1}$), halogen size (Cl vs.

- Conformational Flexibility: The 2,4-difluorophenylsulfonyl group in the target compound may introduce greater steric hindrance compared to the mono-fluorophenyl groups in 4 and 5, affecting molecular planarity and ligand-receptor interactions.

Table 1: Comparison of Halogen-Substituted Thiazole Derivatives

Piperazine-Sulfonyl Derivatives with Varied Substituents

describes piperazine-sulfonyl derivatives (e.g., 7e–7k ) with tetrazolylthio and aryl groups. These compounds highlight:

- Physical Properties : Melting points range from 123–167°C, influenced by substituents like trifluoromethyl (e.g., 7f : 165–167°C) vs. methoxy (7e : 131–134°C). The target compound’s melting point is unreported but may follow similar trends due to its sulfonyl group .

- Spectral Data : The $^1$H-NMR of 3k () shows piperazine protons at δ 3.22–3.38 ppm, comparable to the target compound’s expected piperazine signals.

Table 2: Piperazine-Sulfonyl Derivatives

Thiazole Derivatives with Heterocyclic Substitutions

and describe thiazole derivatives with phenyl or pyridazine substituents:

- Crystallographic Data : ’s 2-(4-fluorophenyl)-4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole exhibits a planar thiazole core, suggesting similar planarity for the target compound, though the furan’s orientation may differ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.